Product packaging for Cerium;oxotin;rhodium(Cat. No.:CAS No. 355838-47-0)

Cerium;oxotin;rhodium

Cat. No.: B14253182
CAS No.: 355838-47-0
M. Wt: 377.73 g/mol
InChI Key: QUYDQRFPBNUZIG-UHFFFAOYSA-N
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Description

Evolution of Multimetallic Oxide Systems in Heterogeneous Catalysis and Materials Science

The field of heterogeneous catalysis has undergone a significant evolution from using single-component catalysts to complex, multimetallic oxide systems. capes.gov.brmpg.de Initially, research focused on single metals or simple oxides. However, the demand for catalysts with higher activity, selectivity, and stability under harsh industrial conditions necessitated more sophisticated designs. diamond.ac.uk This led to the development of multimetal oxide catalysts, where the combination of different metallic elements can generate synergistic effects that are not achievable with individual components. capes.gov.brosti.gov

The use of multiple metals allows for the precise tuning of intrinsic properties that affect catalytic reactions. capes.gov.br For instance, one metal can modify the electronic structure of another, while a third component might enhance structural stability or oxygen mobility. diamond.ac.ukosti.gov This multimetallic approach has led to breakthroughs in various applications, including the oxygen evolution reaction (OER), automotive exhaust treatment, and the synthesis of fine chemicals. capes.gov.brtandfonline.com The ability to create materials with atomically homogeneous metal distributions has further unlocked performance enhancements by maximizing the synergistic interplay between the constituent elements. osti.gov

Significance of Cerium, Tin, and Rhodium in Oxide Chemistry

The individual oxides of cerium, tin, and rhodium each possess distinct properties that make them crucial components in catalysis and materials science.

Cerium Oxide (Ceria, CeO₂): Cerium is the most abundant of the rare-earth metals and its oxide, ceria, is a cornerstone of modern catalysis. samaterials.comsamaterials.commdpi.com Its importance stems from its ability to easily cycle between Ce⁴⁺ and Ce³⁺ oxidation states, which allows it to store and release oxygen, a property known as oxygen storage capacity (OSC). tandfonline.comresearchgate.netsoton.ac.uk This redox capability is fundamental to its role in three-way catalysts for automotive exhaust control, where it helps to moderate oxidizing and reducing conditions. tandfonline.comsamaterials.com Ceria is not merely an inert support but an active component that can enhance the catalytic activity and thermal stability of noble metals dispersed on its surface. researchgate.netunl.edu

Tin Oxide (SnO₂): Tin oxide is a versatile metal oxide that has been investigated as a catalyst support and promoter. The presence of tin can significantly influence the oxygen storage capacity and reducibility of other oxides like ceria. researchgate.net In catalyst formulations, tin can act as a structural or electronic promoter, improving the dispersion and stability of the active metal phase. frontiersin.orgrsc.org For instance, modifying a ceria support with tin has been shown to increase the amount of reactive oxygen at low temperatures. frontiersin.org In rhodium-based single-atom catalysts, a tin oxide support has demonstrated the ability to unlock exceptional catalytic activity and selectivity by creating a unique coordination environment for the rhodium atoms. core.ac.uk

Rhodium Oxide (Rh₂O₃): Rhodium is a rare and highly effective noble metal catalyst used in a wide range of industrial processes, most notably in automotive catalytic converters for the reduction of nitrogen oxides (NOx). tandfonline.comsoton.ac.uk When dispersed on oxide supports, rhodium exhibits strong metal-support interactions, particularly with ceria. mdpi.comresearchgate.net This interaction can stabilize rhodium species, enhance the redox properties of the ceria support, and lead to superior catalytic performance. mdpi.comacs.org Studies have shown that the active phase of rhodium in some reactions may be an oxide or a partially oxidized state, highlighting the importance of the rhodium-oxygen-support interface. acs.orgwiley.com

OxideKey Properties in Catalysis
Cerium Oxide (CeO₂) ** High oxygen storage capacity (OSC); Facile Ce⁴⁺/Ce³⁺ redox cycle; Acts as a structural and electronic promoter; Enhances thermal stability of catalysts. tandfonline.comsamaterials.comresearchgate.netsoton.ac.uk
Tin Oxide (SnO₂) Modifies redox properties of other oxides; Enhances oxygen mobility; Acts as a structural and electronic promoter; Can improve catalyst stability and selectivity. researchgate.netfrontiersin.orgcore.ac.uk
Rhodium Oxide (Rh₂O₃) **High catalytic activity for various reactions (e.g., NOx reduction, CO oxidation); Strong metal-support interactions, especially with ceria; Active phase can be oxidic, influencing reactivity. tandfonline.commdpi.comacs.orgwiley.com

Current Research Landscape of Cerium;oxotin;rhodium Composites

Research specifically targeting the ternary Cerium-Tin-Rhodium oxide system is an emerging area, building upon the well-established knowledge of the binary Rh-CeO₂ and Ce-Sn-O systems. Current investigations explore the synergistic effects of combining all three elements for specific catalytic applications.

A notable example is the development of a single-phase Sn₀.₉₂₅Ce₀.₀₇Rh₀.₀₀₅O₂ catalyst. researchgate.net This material has been successfully employed in the vapor-phase conversion of esters into ketones and in dehydrogenation reactions. researchgate.netresearchgate.net The incorporation of cerium and rhodium into the tin dioxide lattice was found to significantly increase the dehydrogenating function of the catalyst. researchgate.net Another study investigated a catalyst containing Sn, Ce, and Rh for the same ester-to-ketone conversion, concluding that the reaction proceeds through the intermediate formation of a β-ketoester. researchgate.net

Beyond direct catalysis, these elements are also explored as promoters. In one study, cerium, tin, and rhodium were used as promoters for a nickel-based catalyst in methane (B114726) reforming, demonstrating their potential to enhance catalyst performance and stability against impurities like sulfur. researchgate.net The research into single-atom catalysts also points to the potential of this ternary system; studies on rhodium single-atoms on ceria and tin oxide supports individually have shown remarkable performance, suggesting that a mixed Ce-Sn-O support could offer unique advantages in stabilizing active rhodium centers. core.ac.uk

Catalyst SystemApplicationKey Research FindingReference(s)
Sn-Ce-Rh-O Vapor-Phase Conversion of Esters to KetonesThe catalyst facilitates the reaction between two ester molecules, likely via a β-ketoester intermediate. researchgate.net
Sn₀.₉₂₅Ce₀.₀₇Rh₀.₀₀₅O₂ Dehydrogenation & Oxidative DehydrogenationDoping tin dioxide with cerium and rhodium strongly enhances the dehydrogenating function over dehydration activity. researchgate.net
Ni-based with Ce, Sn, Rh promoters Methane ReformingThe promoter system helped the catalyst overcome deactivation by sulfur impurities over an extended period. researchgate.net
Rh single-atoms on CeO₂ and SnO₂ Ethylene (B1197577) HydroformylationThe oxide support plays a critical role, with SnO₂ enabling exceptionally high activity and selectivity for single Rh atoms. core.ac.uk

Scope and Objectives of Focused Research on this compound Systems

Focused research on this compound systems is driven by the objective of understanding and harnessing the complex interactions between the three metallic components to create superior functional materials. The primary goals of this research field are:

Understanding Synergistic Mechanisms: Researchers aim to unravel the specific mechanisms by which cerium, tin, and rhodium interact. This includes determining how tin modifies the classic rhodium-ceria interaction, how the combined oxides influence the electronic state and stability of rhodium, and how all three components cooperate to facilitate catalytic cycles. researchgate.netresearchgate.net

Developing Controlled Synthesis Methods: A major goal is to develop and refine synthesis techniques that allow for precise control over the material's composition, phase, and morphology. This includes methods to create single-phase solid solutions like Sn₀.₉₂₅Ce₀.₀₇Rh₀.₀₀₅O₂ or to stabilize highly dispersed or single-atom rhodium species on the mixed oxide support. researchgate.netresearchgate.net

Exploring Novel Catalytic Applications: The scope of research includes identifying and optimizing the performance of this compound catalysts for a broader range of chemical transformations beyond their current applications. This involves screening their activity in reactions critical to green chemistry, energy conversion, and environmental remediation.

By achieving these objectives, the scientific community can unlock the full potential of this compound systems, paving the way for the rational design of next-generation catalysts and advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeORhSn B14253182 Cerium;oxotin;rhodium CAS No. 355838-47-0

Properties

CAS No.

355838-47-0

Molecular Formula

CeORhSn

Molecular Weight

377.73 g/mol

IUPAC Name

cerium;oxotin;rhodium

InChI

InChI=1S/Ce.O.Rh.Sn

InChI Key

QUYDQRFPBNUZIG-UHFFFAOYSA-N

Canonical SMILES

O=[Sn].[Rh].[Ce]

Origin of Product

United States

Synthetic Methodologies for Cerium;oxotin;rhodium Materials

Solid-State Synthesis Approaches

Solid-state synthesis methods involve the reaction of solid precursors at elevated temperatures to produce the desired composite material. These techniques are fundamental in materials science for producing ceramics and metal oxides.

Thermal Transformation Routes for Composite Oxide Formation

Thermal transformation encompasses methods where precursors are thermally decomposed to form the final oxide material. This can involve the pyrolysis of complex precursors or direct reaction between solid-state components.

One approach is the decomposition of macromolecular complexes. For instance, metal-polymer complexes can serve as precursors to nanostructured metal oxides through solid-state pyrolysis. mdpi.com The polymer acts as a template, and its subsequent removal by heating in air yields the desired oxide nanoparticles. The size and morphology of the resulting particles are influenced by the nature of the polymer and the distribution of metal ions within the polymer chain. mdpi.com For example, pyrolysis of a poly(styrene-co-4-vinylpyridine) complex containing rhodium chloride (PSP-4-PVP·(RhCl₃)ₓ) has been used to produce pure Rh₂O₃. mdpi.com This method could be adapted for a Ce-Sn-Rh system by creating a multi-metal-polymer complex.

Another route is the direct solid-state reaction between nanocrystalline precursors. This approach leverages the high reactivity of nanoscale reactants to lower reaction temperatures and control the final crystal phase. acs.org For example, reacting copper nanocrystals with different phases of iron oxide nanocrystals (spinel γ-Fe₂O₃ or corundum α-Fe₂O₃) at high temperatures results in the formation of different crystal structures of copper iron oxide. acs.org A similar strategy could be employed by mixing nanocrystals of cerium oxide, tin oxide, and rhodium oxide and heating them to induce a solid-state reaction, forming a composite oxide. The process typically involves heating the mixture of nanocrystal precursors in a furnace under a controlled atmosphere to temperatures as high as 700 °C. acs.org

Table 1: Examples of Solid-State Thermal Transformation Parameters

Precursor TypeMethodTypical TemperatureAtmosphereResulting MaterialReference
Macromolecular Complexes (e.g., Metal-Polymer)Pyrolysis~800 °CAirNanostructured Metal Oxides (e.g., Rh₂O₃) mdpi.com
Nanocrystal Mixture (e.g., Cu and Fe₂O₃ NCs)Solid-State ReactionUp to 700 °CNitrogen/AirTernary Metal Oxides (e.g., Copper Iron Oxide) acs.org

High-Temperature Calcination Procedures

Calcination is a crucial thermal treatment step in many synthesis routes, used to decompose precursors, induce crystallization, and enhance metal-support interactions. The temperature of calcination significantly impacts the final properties of the material, such as particle size, surface area, and catalytic activity.

In the context of rhodium-ceria systems, rhodium is often introduced onto a ceria support via impregnation, followed by calcination. mdpi.com The calcination conditions, including the heating rate and final temperature, determine the size and dispersion of the rhodium oxide nanoparticles. mdpi.com For instance, flash calcination (rapid heating) of rhodium nitrate (B79036) on ceria can produce highly dispersed RhOₓ nanoparticles smaller than 1 nm, which enhances the interaction with the ceria support. mdpi.com

When tin is incorporated to form a cerium-tin oxide support, calcination temperature affects the thermal stability and structure of the resulting material. For Pt/CeO₂-SnO₂ catalysts, calcination at temperatures from 600°C to 900°C was studied. frontiersin.org It was found that the addition of tin prevented particle sintering at higher temperatures; after calcination at 900°C, the specific surface area of the Sn-containing sample was higher than the tin-free sample. frontiersin.org However, very high calcination temperatures can lead to a decrease in catalytic activity due to the growth of metal particles and a reduction in active surface area. frontiersin.orgresearchgate.net For example, calcining Rh-doped CeO₂ at temperatures above 800°C can lead to the formation of larger rhodium oxide nanoparticles on the ceria surface, which may alter the catalytic performance. researchgate.net

Table 2: Effect of Calcination Temperature on Catalyst Properties

Material SystemCalcination TemperatureObserved EffectReference
Rh/CeO₂Flash vs. Ramp CalcinationFlash calcination leads to smaller RhOₓ nanoparticles (<1 nm) and improved metal-support interaction. mdpi.com
Rh-doped CeO₂> 800 °CFormation of rhodium oxide nanoparticles on the ceria surface. researchgate.net
Pt/CeO₂-SnO₂900 °CSn provides a stabilizing effect, preventing particle sintering and resulting in a higher specific surface area compared to Pt/CeO₂. frontiersin.org
Ce-Mn-Ru/TiO₂350 °COptimal temperature for achieving the highest low-temperature denitrification activity. Higher temperatures reduced NOx conversion. acs.org

Wet Chemical Synthesis Routes

Wet chemical methods involve reactions in a liquid phase and offer excellent control over particle size, morphology, and homogeneity at lower temperatures compared to solid-state methods.

Hydrothermal Synthesis Techniques for Cerium-Based Oxides

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure in a sealed vessel known as an autoclave. globalscientificjournal.com This technique is widely used for synthesizing cerium-based oxides with controlled shapes and sizes, such as nanorods, nanotubes, or nanocubes. researchgate.net

The process typically involves dissolving a cerium precursor (e.g., cerium nitrate) in a solvent (often water), sometimes with a mineralizer or a structure-directing agent, and heating the solution in an autoclave. researchgate.netnih.gov The reaction temperature is a critical parameter that influences the morphology of the resulting nanocrystals. researchgate.net For instance, in the synthesis of CeO₂ nanocrystals, different shapes can be obtained by varying the temperature in the range of 70-220 °C. researchgate.net This method can be readily adapted to prepare mixed oxide solid solutions, such as CeO₂-ZrO₂, which exhibit high crystallinity and compositional homogeneity. researchgate.net By introducing soluble precursors of tin and rhodium into the reaction mixture, it is feasible to synthesize a homogeneous Ce-Sn-Rh composite oxide. The addition of transition metal dopants into the CeO₂ lattice via hydrothermal synthesis has been shown to increase structural defects like oxygen vacancies, which can be beneficial for catalytic applications. nih.gov

Table 3: Parameters in Hydrothermal Synthesis of Cerium-Based Oxides

PrecursorsTemperature RangeKey OutcomeReference
Cerium Nitrate, Base Solution70-220 °CControl over CeO₂ nanocrystal shape (nanorods, nanotubes, nanocubes). researchgate.net
Cerium Nitrate, Transition Metal SaltsNot specifiedFormation of co-doped CeO₂ with increased oxygen vacancies. nih.gov
Cerric Ammonium (B1175870) Nitrate, Urea200 °CPreparation of uniform, high-surface-area nano-crystalline ceria powders. researchgate.net

Sol-Gel Processing for Nanoparticle Fabrication

The sol-gel process is a wet-chemical technique used to produce solid materials, particularly metal oxides, from small molecules (monomers). wikipedia.org The process involves the conversion of monomers into a colloidal solution (sol), which then acts as a precursor for an integrated network (gel). wikipedia.org This method is advantageous for its low processing temperatures and ability to finely control the product's chemical composition and microstructure. wikipedia.orgmdpi.com

In a typical sol-gel synthesis of ceria nanoparticles, a cerium precursor like cerium nitrate hexahydrate is dissolved in a solvent, often with a complexing or stabilizing agent such as citric acid, gelatin, or polyallylamine. acs.orgmdpi.commdpi.com A gel is formed through hydrolysis and polycondensation reactions, which is then dried and calcined to obtain the final oxide nanoparticles. mdpi.com For example, ceria nanoparticles have been synthesized by mixing an aqueous solution of cerium nitrate with poly(allylamine), followed by the addition of ammonium hydroxide (B78521) to form a gel. The subsequent calcination at 400 °C yielded CeO₂ nanoparticles smaller than 50 nm. mdpi.com

This method can be extended to create mixed oxides like Ce-Sn-Rh materials by using a mixture of soluble precursors of the respective metals in the initial sol. acs.org The sol-gel approach allows for uniform dispersion of dopants at the atomic level, which is crucial for creating materials with enhanced catalytic properties. wikipedia.org

Table 4: Sol-Gel Synthesis Parameters for Ceria-Based Nanoparticles

Cerium PrecursorStabilizing/Gelling AgentCalcination TemperatureResulting Particle SizeReference
Cerium Nitrate HexahydratePoly(allylamine) (PAA)400 °C< 50 nm mdpi.com
Cerium Nitrate HexahydrateGelatinNot specified (drying at 80 °C)~10 nm mdpi.com
Cerium Nitrate HexahydrateCitric Acid, Propylene OxideNot specified (dried via CPD)Aerogel with nanoscopic wall thickness acs.org

Co-precipitation Strategies for Mixed Oxide Precursors

Co-precipitation is a widely used, simple, and effective method for synthesizing mixed metal oxides. nih.gov The technique involves dissolving salts of the constituent metals in a suitable solvent and then adding a precipitating agent (e.g., ammonium hydroxide, potassium carbonate) to induce the simultaneous precipitation of the metal hydroxides or carbonates. nih.govscielo.org.mx The resulting precursor precipitate is then filtered, washed, dried, and calcined to form the final mixed oxide.

This method has been successfully employed to synthesize CeO₂-SnO₂ mixed oxides. nih.gov In a typical procedure, solutions of cerium nitrate and tin chloride are mixed, and precipitation is initiated by adding ammonium hydroxide to raise the pH to around 10. nih.gov The resulting precipitate is aged, washed, and calcined at a temperature such as 500 °C to yield the CeO₂-SnO₂ composite. nih.gov The ratio of the different metal precursors can be easily controlled to achieve the desired final composition.

Similarly, Rh-doped CeO₂ catalysts have been prepared using a co-precipitation method, resulting in highly dispersed rhodium ions within the ceria lattice. researchgate.net To create a ternary "Cerium;oxotin;rhodium" material, soluble salts of all three metals would be dissolved together, followed by the co-precipitation and calcination steps. This approach facilitates the formation of a homogeneous solid solution or a highly dispersed composite material. science.gov

Table 5: Co-precipitation Synthesis of Mixed Oxides

Target MaterialPrecursorsPrecipitating AgentCalcination Temp.Key FindingReference
CeO₂-SnO₂/Al₂O₃Ce(NO₃)₃, SnCl₄NH₄OH500 °CFacile route to prepare mixed cubic and tetragonal phases. nih.gov
Rh-doped CeO₂Not specifiedNot specified450 °CHomogeneous solid solutions with Rh content < 10 wt.%. researchgate.net
CeO₂ NanoparticlesCe(NO₃)₃·6H₂OK₂CO₃600 °CSimple method yielding cubic CeO₂ nanoparticles (~20 nm). scielo.org.mx

Vapor Deposition Techniques for Thin Films

Vapor deposition techniques are essential for manufacturing thin-film coatings, where a solid material is vaporized in a vacuum chamber and deposited onto a substrate atom by atom. korvustech.com This process results in exceptionally thin, pure, and durable coatings suitable for various industrial applications, from optics to semiconductors. korvustech.com

Physical Vapor Deposition (PVD) is a widely used method for producing thin, high-performance coatings. korvustech.com The process involves four main stages: ablation, transport, reaction, and deposition, all occurring under vacuum conditions. korvustech.com This technique can be used to deposit a wide array of materials, including metals and ceramics, onto a substrate. angstromsciences.comilsentierointernationalcampus.com For mixed oxide films containing cerium, tin, and rhodium, PVD offers precise control over the film's thickness, composition, and morphology. mdpi.com

The two primary types of PVD are sputtering and thermal evaporation. korvustech.com Sputtering utilizes high-energy plasma to dislodge atoms from a target material, which then deposit onto the substrate, yielding a highly uniform coating. korvustech.com Thermal evaporation employs high temperatures and vacuum pressures to vaporize the source material. korvustech.com PVD processes can incorporate reactive gases like oxygen to form oxide films during deposition. korvustech.com The quality of the final film is influenced by the deposition source, the properties of the deposition materials, and the system's configuration. angstromsciences.com Advanced PVD systems may feature hybrid technologies, such as combining PVD with Plasma Enhanced Chemical Vapor Deposition (PECVD), to create customized coatings. ilsentierointernationalcampus.com

Table 1: Comparison of PVD Techniques

Feature Sputtering Thermal Evaporation
Mechanism High-energy plasma dislodges atoms from a target. korvustech.com High temperature and vacuum cause material vaporization. korvustech.com
Coating Uniformity High korvustech.com Can be less uniform
Process Speed Slower korvustech.com Higher throughput korvustech.com
Complexity More complex korvustech.com Simpler
Common Use Thin-film sensors, integrated circuits mdpi.com Decorative coatings, optics

Radio-Frequency (RF) Magnetron Sputtering for Rhodium-Cerium Oxide Thin Films

Radio-Frequency (RF) magnetron sputtering is a versatile PVD technique compatible with conventional microfabrication, making it suitable for producing high-quality, dense thin films. mdpi.com This method is advantageous because it can be used for both conducting and non-conducting materials, such as cerium oxide. scirp.orgscirp.org It offers good adhesion and uniform film deposition at relatively low substrate temperatures. scirp.orgscirp.org

In the context of rhodium-cerium oxide films, RF sputtering can be performed using a cerium oxide target. scirp.orgresearchgate.net The process variables, including RF power, sputtering time, and the ratio of argon to oxygen gas (Ar/O₂), are critical for controlling the film's growth, crystallinity, and thickness. scirp.orgscirp.org For instance, the film thickness of cerium oxide can be adjusted by controlling the sputtering time, with studies showing thicknesses of 100 nm, 210 nm, and 320 nm achieved under specific conditions. scirp.orgresearchgate.net It is also possible to create doped or composite films by co-sputtering from multiple targets simultaneously, such as a composite CeO₂–Pt target, which suggests a similar approach could be used for incorporating rhodium. researchgate.net

Table 2: RF Sputtering Parameters for Cerium Oxide Films

Parameter Effect on Film Properties Example Findings
Sputtering Time Directly influences film thickness. scirp.orgresearchgate.net Thicknesses of 117.5 nm, 230.2 nm, and 329.7 nm were achieved by varying deposition time. scirp.org
RF Power Affects growth rate and grain size. scirp.org Increasing RF power can increase the growth rate of ZnO films. scirp.org
Ar/O₂ Gas Ratio Controls the stoichiometry and properties of the oxide film. scirp.orgscirp.org The process pressure and gas composition are key to fabricating quality films. mdpi.com
Substrate Temperature Can improve layer crystallinity. researchgate.net A substrate temperature of 300 °C can enhance the crystallinity of cerium oxide layers. researchgate.net

Advanced Nanostructure Fabrication

The fabrication of advanced nanostructures allows for the creation of materials with unique catalytic and electronic properties by controlling their architecture at the atomic and molecular levels.

Single-atom catalysts (SACs) represent the ultimate limit in metal dispersion, maximizing the utilization of precious metals like rhodium. acs.org A key method for synthesizing SACs is the oxidative metal dispersion and atom trapping route. nih.gov This technique involves dispersing a metal precursor onto an oxide support, followed by a high-temperature oxidative treatment. This process can lead to the formation of isolated, atomically dispersed metal sites that are stabilized on the support. nih.gov

For rhodium single-atom catalysts, oxide supports like cerium oxide (CeO₂) and tin oxide (SnO₂) have proven effective. nih.gov Research has shown that monatomic Rh sites stabilized on oxygen-defective SnO₂ exhibit exceptional performance. nih.gov The choice of oxide support is critical, as its properties, such as reducibility and the presence of oxygen vacancies, play a decisive role in trapping and stabilizing the single metal atoms. nih.gov For example, silica (B1680970) (SiO₂), with its poor reducibility, is less effective at trapping Rh atoms, leading to the formation of larger nanoparticles instead of single atoms. nih.gov In contrast, ceria is known to stabilize metal single atoms at elevated temperatures due to its redox properties. researchgate.net Another advanced strategy involves the reductive atom trapping of ceria itself onto a non-reducible oxide like alumina, creating dispersed Ce₁ cations that can act as promoters for single-atom rhodium catalysts. chemrxiv.orgchemrxiv.org

Table 3: Oxide Supports for Rhodium Single-Atom Catalyst Synthesis

Oxide Support Role in Synthesis Outcome Citation
SnO₂ Stabilizes monatomic Rh sites on oxygen-defective surfaces. Leads to a SAC with exceptional catalytic performance. nih.gov
CeO₂ Stabilizes metal single atoms due to its redox properties. Rh species are atomically dispersed on the support. nih.govresearchgate.net
m-ZrO₂ Used as a support in the oxidative metal dispersion route. Synthesis of Rh single-atom catalysts. nih.gov
γ-Al₂O₃ Acts as a support for dispersed Ce₁ cations via reductive atom trapping. Creates a hierarchical Rh₁/Ce₁/Al₂O₃ catalyst with superior performance for NO reduction. chemrxiv.orgchemrxiv.org

Template-Assisted Synthesis for Mesoporous Architectures

Template-assisted synthesis is a powerful method for creating nanostructured materials with controlled porosity and specific morphologies. frontiersin.orgnumberanalytics.com This technique uses a sacrificial template, either "hard" or "soft," to guide the formation of a porous structure. frontiersin.orgmdpi.com After the desired material is formed around or within the template, the template is removed, typically by calcination or etching, leaving behind a mesoporous architecture. frontiersin.orgmdpi.com

Hard Templating (Nanocasting): This method uses pre-synthesized rigid porous materials like mesoporous silica (e.g., SBA-15, KIT-6) as the template. frontiersin.orgmdpi.com A precursor of the target material (e.g., cerium nitrate) is infiltrated into the pores of the template, converted to the oxide, and then the silica template is etched away. mdpi.com This approach has been used to synthesize highly ordered mesoporous cerium oxides with nanocrystalline walls and high thermal stability. rsc.org

Soft Templating: This approach utilizes self-assembling organic molecules, such as surfactants (e.g., CTAB) or block copolymers (e.g., Pluronic F127), as the template. mdpi.comresearchgate.net The material precursor and the template molecules co-assemble, and subsequent removal of the organic template by heating yields a mesoporous oxide. mdpi.com The evaporation-induced self-assembly (EISA) process is a common soft-templating method. mdpi.com

These templating methods are crucial for preparing mesoporous transition metal oxides, including binary or ternary oxides, which are of interest for catalysis and energy storage due to their high surface area and tailored pore structures. frontiersin.org

The controlled deposition of metal nanoparticles onto oxide networks is essential for designing high-performance catalysts. The size, shape, and distribution of the metal nanoparticles significantly influence the catalytic activity and selectivity. sciltp.com A simple impregnation method can be used to control the dispersion of rhodium on a support. sciltp.com For example, by adjusting the ratio of different rhodium precursor salts loaded onto an inert support like SBA-15, it is possible to form Rh nanoparticles of varying sizes, from 1.6 to 6.4 nm. sciltp.com

Another strategy involves the spontaneous deposition of noble metal nanoparticles onto oxide surfaces that can act as an electron reservoir, such as cerium oxide. researchgate.net Due to the redox transition between Ce³⁺ and Ce⁴⁺, ceria can facilitate the reduction and deposition of silver, gold, and platinum nanocrystals on its surface without the need for external reducing agents. researchgate.net Furthermore, solid-state methodologies allow for the incorporation of metallic nanoparticles into a solid oxide matrix like SiO₂ or TiO₂ through the thermal treatment of precursors under air. mdpi.com Micro-arc oxidation is another technique that can incorporate cerium oxide nanoparticles into a coating on a substrate like magnesium, enhancing its properties for biomedical applications. nih.gov

Directed Synthesis of Oxide Nanowires and Nanocrystals

The fabrication of one-dimensional (1D) nanowires and zero-dimensional (0D) nanocrystals composed of complex multimetallic oxides such as this compound requires precise control over nucleation and growth processes. Synthetic strategies are typically adapted from established methods for the primary component, cerium oxide (CeO₂), with modifications to incorporate rhodium and tin into the crystal lattice or as a composite material. Key methodologies include hydrothermal synthesis, co-precipitation, and thermal evaporation, where parameters like temperature, pH, precursor concentration, and the use of structure-directing agents are critical for controlling the final morphology and composition.

Synthesis of Cerium Oxide Nanowire Scaffolds

Hydrothermal synthesis is a prevalent method for producing cerium oxide nanowires. d-nb.info This process typically involves the thermal hydrolysis of a cerium salt, such as cerium(III) nitrate hexahydrate, in a highly alkaline solution. d-nb.info For instance, using a high concentration of sodium hydroxide (NaOH) in an aqueous solution and heating in a Teflon-lined autoclave can yield CeO₂ nanowires. d-nb.info The mechanism often involves the rapid hydrolysis of cerium ions to form hydroxide intermediates, which then dehydrate and crystallize into the final oxide nanostructure. d-nb.infoacs.org The morphology of the resulting 1D nanostructures can be influenced by the reaction time, temperature, and the presence of surfactants like cetyltrimethylammonium bromide (CTAB), which can direct crystal growth along a preferred axis. mdpi.com

Synthesis of Doped Nanocrystals

For 0D nanocrystals, co-precipitation and hydrothermal methods are highly effective for producing both pure and doped ceria. rsc.orgnih.gov The co-precipitation technique involves dissolving the precursor salts of the constituent metals (e.g., cerium, rhodium, and tin) in a suitable solvent, followed by the addition of a precipitating agent like ammonia (B1221849) or sodium hydroxide to induce simultaneous precipitation. rsc.orgresearchgate.net This approach can yield homogeneous, nanocrystalline solid solutions where dopant ions substitute cerium ions within the fluorite crystal lattice. rsc.org

For example, nanocrystalline Rh-doped CeO₂ solid solutions have been successfully prepared using a co-precipitation method where Rh³⁺ ions substitute Ce⁴⁺ ions in the ceria lattice, creating oxygen vacancies to maintain charge neutrality. rsc.org Similarly, CeO₂-SnO₂ nanocomposites have been synthesized via co-precipitation, resulting in highly crystalline nanoparticles with sizes ranging from 5 to 20 nm. researchgate.net Hydrothermal treatment can be subsequently applied to the precipitate to improve crystallinity and control particle size and shape. acs.orgresearchgate.net The size of hydrothermally synthesized nanocrystals can be controlled by adjusting the pH of the solution and the reaction temperature. acs.orgresearchgate.net

Directed Synthesis of this compound Nanostructures

A directed synthesis of this compound oxide nanowires or nanocrystals could be approached through several routes:

Two-Step Thermal Evaporation/Deposition: This method involves first synthesizing a powder of cerium-doped tin oxide (or tin-doped cerium oxide) via a sol-gel or co-precipitation process. ama-science.org This powder is then used as a source material for thermal evaporation in a tube furnace to grow nanowires on a substrate. ama-science.orgiaea.org Subsequently, rhodium could be deposited onto the surface of these nanowires using techniques like wet impregnation or deposition-precipitation.

One-Pot Hydrothermal/Co-precipitation Synthesis: A more direct route involves a one-pot synthesis where precursors for all three metals—such as cerium(III) nitrate, a tin(IV) salt like tin(IV) chloride, and a rhodium salt like rhodium(III) chloride—are dissolved together. A precipitating agent is then added to form a co-precipitate, which is subsequently treated hydrothermally. Careful control of precursor ratios, pH, and temperature would be essential to promote the formation of a homogeneous ternary or quaternary oxide nanostructure rather than a mixture of separate phases. nih.govresearchgate.net

Electrospinning: This technique can produce composite nanofibers. A solution containing a polymer (e.g., polyacrylonitrile) and the metal salt precursors is electrospun to form polymer nanofibers embedded with the metal salts. Subsequent calcination at high temperatures removes the polymer, leaving behind crystalline metal oxide nanofibers. This method has been used to create CeO₂-SnO₂ composite nanofibers. mdpi.com

The following table summarizes research findings for the synthesis of ceria-based nanostructures, illustrating the influence of different synthetic parameters on the final product morphology.

Table 1: Illustrative Synthesis Parameters for Ceria-Based Nanowires and Nanocrystals

MaterialSynthesis MethodPrecursorsKey ParametersResulting Morphology/SizeSource
CeO₂ NanowiresHydrothermalCe(NO₃)₃·6H₂O, NaOH130°C, High NaOH concentration (10 M)Cubic CeO₂ nanowires d-nb.info
Rh-doped CeO₂Co-precipitationCe(NO₃)₃, Rh(NO₃)₃, NH₄OHCalcination at 450°CNanocrystalline solid solution (&lt;10 wt% Rh) rsc.org
Ce-doped SnO₂ NanowiresSol-gel followed by Thermal EvaporationSnCl₄·5H₂O, Ce(NO₃)₃·6H₂OSource Temp: 1050°C, Substrate Temp: 700°CTetragonal rutile SnO₂ nanowires with Ce doping ama-science.org
CeO₂-SnO₂ NanocompositeCo-precipitationPrecursors for Ce and SnNot specifiedRound nanoparticles (~5-20 nm) researchgate.net
CeO₂-SnO₂ NanofibersElectrospinningCe(NO₃)₃·6H₂O, SnCl₂·2H₂O, PolyacrylonitrileCalcination at 800°CNanofibers with avg. diameter of 170 nm mdpi.com
CeO₂ NanocrystalsHydrothermalCeCl₃, H₃PO₄220°C, pH 4.0Nanorods acs.org

Advanced Characterization of Cerium;oxotin;rhodium Architectures

Spectroscopic Investigations of Electronic States and Chemical Environments

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Oxidation States, and Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com In the context of cerium;oxotin;rhodium compounds, XPS is instrumental in determining the oxidation states of cerium (Ce), tin (Sn), and rhodium (Rh), which are crucial for understanding the material's catalytic and electronic properties.

Studies on related Ce-Sn-O and Rh-Ce-O systems provide a framework for interpreting the complex spectra of the ternary compound. For instance, in CeO₂-SnO₂ mixed oxides, XPS analysis reveals the coexistence of Ce³⁺ and Ce⁴⁺ states. mdpi.com The deconvolution of the Ce 3d spectrum typically shows multiple peaks corresponding to different final states, which are indicative of the Ce⁴⁺ (u, v, u'', v'', u''', v''') and Ce³⁺ (u', v') oxidation states. mdpi.comresearchgate.netresearchgate.net The presence of Ce³⁺ is often associated with the formation of oxygen vacancies, which can play a significant role in catalytic reactions. Similarly, the Sn 3d spectra can be analyzed to determine the oxidation state of tin, which is typically Sn⁴⁺ in these oxide systems, although Sn²⁺ has also been observed. mdpi.comrsc.orgnih.gov

In rhodium-containing ceria systems, XPS is used to identify the various oxidation states of rhodium, such as Rh⁰, Rhⁿ⁺ (ionic rhodium), and Rh³⁺. rsc.orgresearchgate.net The binding energy of the Rh 3d₅/₂ peak provides information on the chemical environment of the rhodium atoms. For example, a peak around 307.5 eV can be attributed to metallic Rh⁰, while peaks at higher binding energies (e.g., 308.4 eV and 309.2 eV) are indicative of oxidized rhodium species like Rh³⁺ or other ionic forms. rsc.org The interaction between rhodium and the ceria-tin support can influence the electronic properties and, consequently, the catalytic activity of the material.

The O 1s spectrum in these mixed oxides is also informative, often showing multiple components that can be attributed to lattice oxygen, surface-adsorbed oxygen species, and oxygen in hydroxyl groups. mdpi.com The analysis of these peaks provides insights into the surface chemistry and the types of active oxygen species present.

Table 1: Representative XPS Binding Energies for Elements in this compound and Related Systems
ElementCore LevelOxidation StateBinding Energy (eV)Reference
Ce3d₅/₂Ce⁴⁺882.3 mdpi.com
Ce3d₃/₂Ce⁴⁺901.2 mdpi.com
Ce3d₅/₂Ce³⁺886.2 mdpi.com
Ce3d₃/₂Ce³⁺906.2 mdpi.com
Sn3d₅/₂Sn⁴⁺487.1 mdpi.com
Sn3d₃/₂Sn⁴⁺495.5 mdpi.com
Rh3d₅/₂Rh⁰~307.5 rsc.org
Rh3d₅/₂Rh³⁺~308.4 - 309.2 rsc.org
O1sLattice Oxygen~529-530 mdpi.com
O1sSurface Adsorbed Oxygen~531-532 mdpi.com

Note: Binding energies can vary slightly depending on the specific chemical environment and instrumental calibration.

Electron Energy Loss Spectroscopy (EELS) for Local Electronic Structure and Oxidation States

Electron Energy Loss Spectroscopy (EELS) is a technique that provides information about the local electronic structure and composition of a material at high spatial resolution, often performed in a transmission electron microscope (TEM). canada.ca For this compound materials, EELS is particularly valuable for probing the oxidation states of the constituent elements on the nanoscale.

The cerium M₄,₅ edges in an EELS spectrum, located at approximately 883 eV (M₅) and 901 eV (M₄), are sensitive to the Ce oxidation state. globalsino.com A change in the intensity ratio of the M₅ and M₄ white lines (I(M₅)/I(M₄)) can be used to distinguish between Ce³⁺ and Ce⁴⁺. canada.caglobalsino.com An inversion of the peak height, where the M₅ edge is taller than the M₄ edge, is indicative of a significant presence of Ce³⁺. globalsino.com This technique has been successfully applied to study the reduction of Ce⁴⁺ to Ce³⁺ in ceria-based catalysts. canada.ca

EELS can also be used to analyze rhodium and tin. An EELS spectrum of a catalytic particle containing rhodium can show the Rh-M₃ edge, providing information about the rhodium species present. globalsino.com Similarly, the electronic structure of tin can be investigated. The combination of EELS with scanning TEM (STEM) allows for elemental mapping, revealing the spatial distribution of cerium, tin, and rhodium within the nanostructure. rsc.org This is crucial for understanding the interfaces and potential synergistic effects between the different components.

Table 2: EELS Edges for Elemental Analysis in this compound Systems
ElementEELS EdgeApproximate Energy (eV)Information ProvidedReference
CeriumM₄,₅883, 901Oxidation state (Ce³⁺/Ce⁴⁺) globalsino.com
RhodiumM₃VariesPresence of Rhodium globalsino.com
TinM₄,₅485, 494Presence of Tin globalsino.com
OxygenK532Presence of Oxygen globalsino.com

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure of Constituent Elements

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local atomic and electronic structure of a specific element within a material. arxiv.org It is element-specific and can be applied to crystalline, nanocrystalline, and amorphous materials. arxiv.org XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). beilstein-journals.orgnih.govunimi.it

XANES, which covers the region near the absorption edge, provides information on the oxidation state and coordination geometry of the absorbing atom. beilstein-journals.orgnih.govunimi.it For this compound materials, Ce L₃-edge XANES can be used to quantify the Ce³⁺/Ce⁴⁺ ratio, complementing XPS data. beilstein-journals.orgresearchgate.net Similarly, Rh K-edge and Sn K-edge XANES can reveal the oxidation states of rhodium and tin, respectively. rsc.orgnih.gov

EXAFS, the oscillatory part of the spectrum at higher energies, contains information about the local atomic environment, including coordination numbers, bond distances, and the identity of neighboring atoms. beilstein-journals.orgnih.gov In Rh-doped CeO₂, EXAFS data has been used to determine the coordination number of rhodium, suggesting its substitution for cerium cations and the formation of oxygen vacancies. researchgate.net For this compound materials, EXAFS can be employed to probe the local structure around each element, providing insights into the formation of solid solutions, mixed oxides, or distinct phases.

In-situ XAS experiments, performed under reaction conditions, are particularly valuable for studying the dynamic changes in the oxidation states and local structure of the elements during catalytic processes. ethz.ch

Table 3: XAS Applications for this compound Architectures
TechniqueInformation ObtainedExample ApplicationReference
Ce L₃-edge XANESCerium oxidation state (Ce³⁺/Ce⁴⁺)Quantifying redox behavior during catalysis beilstein-journals.orgresearchgate.net
Rh K-edge XANESRhodium oxidation state and coordinationInvestigating the state of Rh species on the support rsc.orgnih.gov
Sn K-edge XANESTin oxidation state and local geometryDetermining the role of tin in the mixed oxide psi.ch
EXAFSCoordination numbers, bond distancesElucidating the local atomic structure around Ce, Sn, and Rh beilstein-journals.orgnih.govnih.gov

Infrared (IR) Spectroscopy for Surface Adsorbates and Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for identifying functional groups and studying the adsorption of molecules on the surface of materials. irdg.org In the context of this compound catalysts, IR spectroscopy, particularly when using probe molecules like carbon monoxide (CO), can provide valuable information about the nature of the active sites.

The adsorption of CO on rhodium sites gives rise to characteristic IR bands. For example, CO adsorbed on metallic Rh particles can produce bands in the 2110–2130 cm⁻¹ region. mdpi.com The presence of gem-dicarbonyl species, which are associated with oxidized Rh⁺ sites, can also be detected. cjcatal.com The frequency of the CO stretching vibration is sensitive to the electronic state of the rhodium and its interaction with the support.

IR spectroscopy can also probe the surface of the ceria-tin oxide support. CO adsorption on Ce⁴⁺ sites on ceria typically results in bands around 2183–2186 cm⁻¹ and 2161–2163 cm⁻¹. mdpi.comcore.ac.uk The study of these bands can provide information about the different exposed crystal facets of the ceria. The interaction of probe molecules with Lewis acid and Brønsted acid sites on the surface can also be investigated.

By performing IR spectroscopy under reaction conditions (in-situ or operando DRIFTS), it is possible to identify reaction intermediates and gain insights into the reaction mechanism. mdpi.com For instance, the formation of carbonate and formate (B1220265) species on the catalyst surface during CO oxidation or hydrogenation reactions can be monitored. mdpi.com

Table 4: Characteristic IR Bands for CO Adsorption on this compound and Related Catalysts
Adsorbed SpeciesSurface SiteWavenumber (cm⁻¹)Reference
Linear COMetallic Rh~2000-2100 mdpi.com
Bridged COMetallic Rh~1800-1900 researchgate.net
Gem-dicarbonylRh⁺~2030, 2100 cjcatal.com
COCe⁴⁺ on {111} facets~2161-2163 mdpi.comcore.ac.uk
COCe⁴⁺ on {110} facets/edges~2183-2186 mdpi.comcore.ac.uk

Optical Spectrophotometry for Electronic Transitions and Optical Properties

Optical spectrophotometry, specifically UV-Visible diffuse reflectance spectroscopy, can be used to investigate the electronic transitions and optical properties of this compound materials. The absorption of UV-Vis light by the material corresponds to the excitation of electrons from lower to higher energy levels.

In ceria-based materials, the absorption in the UV region is primarily due to charge transfer transitions from the O 2p valence band to the Ce 4f conduction band. The position of the absorption edge can provide information about the band gap of the material and is sensitive to the presence of Ce³⁺ ions. The introduction of other elements like tin and rhodium can modify the electronic structure and thus the optical absorption properties.

While less common than other characterization techniques for this specific class of materials, optical spectrophotometry can offer complementary information about the electronic structure and the presence of different oxidation states. nih.gov

Thermal and Adsorption-Based Characterization

Thermal and adsorption-based characterization methods are essential for understanding the surface properties and thermal stability of this compound materials, particularly in catalytic applications.

Temperature Programmed Desorption (TPD) for Surface Acidity, Basicity, and Desorption Phenomena

Temperature Programmed Desorption (TPD) is a technique used to study the desorption of pre-adsorbed molecules from a surface as the temperature is increased linearly. sci-hub.se By using probe molecules such as ammonia (B1221849) (NH₃-TPD) and carbon dioxide (CO₂-TPD), the acidic and basic properties of the material's surface can be characterized, respectively. rsc.orgresearchgate.net

NH₃-TPD is widely used to determine the number and strength of acid sites on a catalyst's surface. rsc.orgmdpi.com Ammonia, a basic molecule, adsorbs onto the acid sites. During the TPD experiment, the temperature at which ammonia desorbs is related to the strength of the acid sites, with higher desorption temperatures indicating stronger acidity. researchgate.net The total amount of desorbed ammonia, typically quantified by a mass spectrometer or a thermal conductivity detector, corresponds to the total number of acid sites. mdpi.com The addition of tin oxide to ceria has been shown to increase the surface acidity, which can be beneficial for certain catalytic reactions. rsc.org

CO₂-TPD is employed to characterize the basic sites on the surface. Carbon dioxide, an acidic molecule, adsorbs on the basic sites. Similar to NH₃-TPD, the desorption temperature and the amount of desorbed CO₂ provide information about the strength and density of the basic sites.

TPD can also be used to study the desorption of reactants or products, providing insights into the strength of their interaction with the surface and the kinetics of desorption. tandfonline.com For example, O₂-TPD can be used to investigate the different types of oxygen species on the surface and their mobility, which is crucial for oxidation reactions. tandfonline.com

Table 5: Information from TPD Analysis of this compound Materials
TPD MethodProbe MoleculeInformation ObtainedSignificanceReference
NH₃-TPDAmmonia (NH₃)Number and strength of acid sitesCrucial for reactions involving acidic intermediates rsc.orgmdpi.com
CO₂-TPDCarbon Dioxide (CO₂)Number and strength of basic sitesImportant for reactions involving basic intermediates researchgate.net
O₂-TPDOxygen (O₂)Types and mobility of surface oxygen speciesRelates to the oxygen storage capacity and oxidation activity tandfonline.com
Reactant/Product TPDe.g., CO, H₂Adsorption strength and desorption kineticsProvides insights into reaction mechanisms sci-hub.setandfonline.com

Temperature Programmed Reduction (TPR) for Reducibility Assessment and Redox Behavior

The reduction process in these complex oxides typically occurs in distinct temperature regions. The reduction of rhodium oxide (Rh₂O₃) species generally happens at lower temperatures, while the reduction of the ceria and tin oxide supports occurs at higher temperatures. scielo.org.mxresearchgate.net The presence of rhodium, a noble metal, can significantly lower the reduction temperature of the support material, particularly the surface layers of ceria, through a hydrogen spillover effect. acs.orgscielo.org.mx This enhancement of low-temperature reducibility is often correlated with higher catalytic activity.

Research on rhodium supported on ceria-based mixed oxides reveals that the incorporation of a second oxide, like tin oxide (SnO₂), can further modify the redox behavior. researchgate.netd-nb.info The addition of tin to the ceria lattice can create a more defective structure and enhance oxygen mobility, influencing the reduction of both the noble metal and the support. nih.gov

In a typical H₂-TPR profile for a Rh/CeO₂-SnO₂ catalyst, several reduction peaks can be identified:

Low-Temperature Peaks (< 300°C): These are generally attributed to the reduction of highly dispersed rhodium oxide species (Rh₂O₃) to metallic rhodium (Rh⁰). scielo.org.mxrsc.org The exact temperature and shape of these peaks can indicate the size and interaction strength of the rhodium particles with the support. For instance, studies on Rh/CeO₂ catalysts show reduction peaks around 140°C and 250°C, corresponding to highly dispersed Rh₂O₃ and larger, bulk-like Rh₂O₃ particles, respectively. scielo.org.mx The introduction of Sn can shift these reduction temperatures, suggesting a modification of the Rh-support interaction. d-nb.info

Intermediate-Temperature Peaks (300°C - 600°C): This region is often associated with the reduction of the surface layers of the ceria support (Ce⁴⁺ to Ce³⁺), a process that is often promoted by the presence of the noble metal. scielo.org.mxresearchgate.net The reduction of tin oxide may also occur in this range.

High-Temperature Peaks (> 600°C): These peaks correspond to the reduction of the bulk ceria and tin oxide. acs.orgscielo.org.mx

The table below summarizes representative H₂-TPR data for rhodium catalysts on various ceria-based supports, illustrating the effect of composition on reducibility.

Catalyst SystemLow-Temp. Peak (°C)High-Temp. Peak (°C)Peak AssignmentReference
Rh/CeO₂~140, ~250~520, ~850Rh₂O₃ reduction (low temp); Surface & bulk CeO₂ reduction (high temp) scielo.org.mx
Rh/CeO₂-ZrO₂~98>500Reduction of Rh oxide species rsc.org
Rh₁/SnO₂~200-400N/AReduction of Rh single-atom species d-nb.info
Cr₀.₁₉Rh₀.₀₆CeOz<100N/AReduction of dispersed Rh and Cr species rsc.org

The enhanced reducibility, particularly at lower temperatures, is a key indicator of strong metal-support interaction and is often linked to superior performance in catalytic reactions such as CO oxidation and NOx reduction. rsc.orgrsc.orgchemrxiv.org

Volumetric Chemisorption Studies for Active Site Quantification

Volumetric chemisorption is a standard technique for quantifying the number of active metal sites on the surface of a heterogeneous catalyst. This is achieved by measuring the volume of a specific gas (probe molecule), such as carbon monoxide (CO) or hydrogen (H₂), that adsorbs chemically onto the metal surface. From this measurement, key parameters like metal dispersion, active metal surface area, and average particle size can be calculated. rsc.orgsci-hub.se

For this compound catalysts, CO pulse chemisorption is frequently employed to determine the dispersion of rhodium. rsc.org The catalyst is typically pre-reduced in hydrogen at an elevated temperature to ensure the rhodium is in its metallic state (Rh⁰) before the chemisorption measurement is performed at a lower temperature, often room temperature. rsc.org

The calculation of dispersion is based on the assumption of a specific adsorption stoichiometry, which defines the ratio of probe molecules to surface metal atoms. For rhodium, a Rh:CO ratio of 1:1 is commonly assumed, although the formation of dicarbonyl species (Rh(CO)₂) can sometimes lead to an overestimation of the dispersion. sci-hub.se

Key findings from chemisorption studies on rhodium-ceria based systems include:

Influence of Support: The nature of the support significantly affects the dispersion of the rhodium. Ceria-based supports, including those modified with tin oxide, are known to promote high metal dispersion due to strong metal-support interactions. sci-hub.seresearchgate.net This interaction helps to stabilize small rhodium particles, preventing them from sintering into larger, less active agglomerates, especially under reaction conditions. researchgate.net

Correlation with Activity: A higher metal dispersion generally correlates with a larger number of available active sites, which in turn leads to higher catalytic activity, provided the reaction is structure-sensitive. nih.gov

Particle Size Estimation: The results from chemisorption can be used to estimate the average size of the rhodium nanoparticles. This is crucial as catalytic reactions can be sensitive to particle size.

The following interactive data table presents typical data obtained from chemisorption studies on rhodium-containing catalysts.

Catalyst SystemProbe MoleculeReduction Temp. (°C)Dispersion (%)Reference
Rh/Ce₀.₅Zr₀.₅O₂H₂200Variable with adsorption temp. researchgate.net
Ir-Rh/CeO₂-ZrO₂CO400Dispersion calculated from CO uptake rsc.org
Rh/CeO₂–rAl₂O₃CO, H₂500~100 sci-hub.se
Rh/TiO₂H₂200~30 (H/Rh = 0.3) tue.nl

Electronic Structure and Interfacial Phenomena in Cerium;oxotin;rhodium Systems

Oxidation State Dynamics of Cerium and Rhodium in Mixed Oxides

The catalytic activity and stability of cerium-rhodium-based oxides are profoundly influenced by the ability of both cerium and rhodium to exist in multiple oxidation states and the ease of transition between them.

Ce3+/Ce4+ Redox Interconversion in Cerium Oxide Matrixes

Cerium oxide (ceria) is a cornerstone of many catalytic systems due to the facile redox interconversion between its Ce³⁺ and Ce⁴⁺ states. arxiv.orgnist.govwikipedia.org This ability is intrinsically linked to the formation of oxygen vacancies in the ceria lattice. arxiv.orgresearchgate.net The reduction of two Ce⁴⁺ ions to Ce³⁺ is accompanied by the creation of an oxygen vacancy, a phenomenon that is crucial for the material's oxygen storage capacity and catalytic activity. arxiv.orgresearchgate.net

The presence of Ce³⁺ alongside the dominant Ce⁴⁺ state points to the existence of these oxygen vacancies. researchgate.net This redox couple, Ce³⁺/Ce⁴⁺, allows ceria to act as a powerful scavenger of reactive oxygen species and facilitates catalytic reactions. arxiv.orgcsic.es The equilibrium between these oxidation states can be influenced by various factors, including temperature, the surrounding gas atmosphere, and the presence of other metals. researchgate.netnih.gov In rhodium-cerium mixed oxides, rhodium deposition can induce the reduction of cerium oxide, further highlighting the dynamic nature of the Ce³⁺/Ce⁴⁺ ratio. researchgate.net

The standard electrode potential (E°) for the Ce⁴⁺/Ce³⁺ couple is approximately +1.72 V, although this value can vary significantly depending on the chemical environment due to complexation and hydrolysis. wikipedia.org

Table 1: Key Aspects of Ce³⁺/Ce⁴⁺ Redox Interconversion

FeatureDescription
Redox Couple Ce³⁺ ↔ Ce⁴⁺ + e⁻
Associated Phenomenon Formation and annihilation of oxygen vacancies in the ceria lattice. arxiv.orgresearchgate.net
Significance in Catalysis Oxygen storage and release, promotion of redox reactions.
Influencing Factors Temperature, gas environment, presence of dopant metals. researchgate.netnih.gov
Standard Electrode Potential (E°) ~ +1.72 V wikipedia.org

Rhodium Oxidation States (Rh³⁺, Rhn⁺) and Intermediate States within the Oxide Lattice

Rhodium commonly exists in +1 and +3 oxidation states, with 0, +2, and +4 also being well-documented. wikipedia.org In the context of mixed oxides with cerium, rhodium is often found in multiple oxidation states, primarily as Rh³⁺ and other higher oxidation states, collectively denoted as Rhⁿ⁺. researchgate.netresearchgate.net

In sputtered rhodium-cerium mixed oxide thin films, rhodium has been observed to exist in two primary oxidation states: Rh³⁺ and a more oxidized state, Rhⁿ⁺. researchgate.netresearchgate.net The concentration of rhodium within the film significantly impacts the chemical composition, structure, and reducibility of the material. researchgate.netresearchgate.net Films with lower rhodium concentrations tend to be polycrystalline, while higher concentrations lead to an amorphous structure. researchgate.netresearchgate.net The Rh³⁺ ions can be dispersed within the ceria lattice, particularly when cerium is predominantly in the Ce⁴⁺ state. researchgate.net The interaction between rhodium and cerium is mediated by oxygen anions, forming Rh-O-Ce bonds characteristic of these mixed oxides. researchgate.net

The presence of partially reduced ceria can influence the oxidation state of supported rhodium. For instance, on fully oxidized CeO₂, carbon monoxide (CO) interacts weakly with the rhodium, but on partially reduced CeO₂-x, CO can dissociate, indicating a change in the electronic properties and likely the oxidation state of the rhodium particles. osti.gov

Table 2: Observed Rhodium Oxidation States in Cerium-Based Oxides

SystemObserved Rhodium Oxidation StatesKey Findings
Sputtered Rh-CeOₓ thin filmsRh³⁺ and Rhⁿ⁺ researchgate.netresearchgate.netRhodium concentration influences film structure and reducibility. researchgate.netresearchgate.net
Rhodium on CeO₂Can be influenced by the oxidation state of ceria. osti.govInteraction with adsorbates like CO is affected. osti.gov

Metal-Support Interactions and Charge Transfer Mechanisms

The interaction between the metallic nanoparticles and the oxide support is a critical factor that can dramatically alter the catalytic and electronic properties of the composite material. d-nb.infoencyclopedia.pub These interactions often involve the transfer of electrons between the metal and the support, leading to modified chemical activity. rsc.org

Electronic Metal-Substrate Interactions in Rh/CeOₓ and Pt/CeSnO₂ Systems

In Rh/CeOₓ systems, the electronic interaction between rhodium and cerium oxide is strongly dependent on the stoichiometry of the ceria support. researchgate.net When rhodium is deposited on nearly stoichiometric cerium oxide (CeO₂), a net positive charge builds up on the rhodium particles. researchgate.net Conversely, on a reduced ceria support (CeO₂-x), a net negative charge accumulates on the rhodium particles. researchgate.net This charge transfer has a tangible effect on the catalytic properties, such as suppressing oxygen spillover on reduced ceria. researchgate.net

Similarly, in platinum supported on ceria-tin oxide (Pt/CeSnO₂), strong metal-support interactions are observed. These interactions can lead to the encapsulation of the metal nanoparticles by a thin layer of the partially reduced support material, a phenomenon known as strong metal-support interaction (SMSI). nih.govdenssolutions.com This encapsulation can enhance the stability and activity of the catalyst. nih.gov The presence of tin in the ceria lattice can further modify the electronic properties and the interaction with the platinum nanoparticles.

Charge Transfer between Rhodium and Cerium Oxide Substrates

The driving force for charge transfer at the interface of two materials is the difference in their Fermi levels. d-nb.info In the case of rhodium on cerium oxide, the direction of charge transfer is dictated by the oxidation state of the ceria. researchgate.net Rhodium deposition on cerium oxide with a stoichiometry between CeO₂.₀₀ and CeO₁.₉₃ leads to the reduction of the ceria, implying an electron transfer from rhodium to ceria. researchgate.net However, when the ceria is more highly reduced (between CeO₁.₉₃ and CeO₁.₆₇), it can become partially oxidized after rhodium deposition, suggesting a transfer of electrons from the ceria to the rhodium. researchgate.net This bidirectional charge transfer capability highlights the complex electronic interplay in this system.

Role of Oxygen Vacancies and Lattice Defects

Lattice defects, particularly oxygen vacancies, are central to the functionality of cerium-tin-rhodium materials. Their formation, dynamics, and influence on the system's properties are fundamental to its performance in various applications.

Formation and Dynamics of Oxygen Vacancies in Cerium Oxide and Tin Oxide Supports

The formation of oxygen vacancies—point defects arising from the removal of an oxygen atom from the lattice—is a defining characteristic of ceria (CeO₂) and tin oxide (SnO₂), the support materials for rhodium. In ceria, this process is intrinsically linked to its remarkable oxygen storage capability, which allows it to readily release and absorb oxygen depending on the surrounding conditions. lew.rohu-berlin.de The creation of an oxygen vacancy is accompanied by the reduction of two adjacent Ce⁴⁺ ions to Ce³⁺ to maintain charge neutrality, a process that underpins its redox properties. mdpi.comnih.gov

The energy required to form an oxygen vacancy is a critical parameter that can be manipulated through several strategies. Doping the ceria lattice with other elements, such as tin, can introduce strain and weaken the Ce-O bonds, thereby lowering the vacancy formation energy. mdpi.comtandfonline.com The addition of SnO₂ to CeO₂ has been observed to cause a contraction of the ceria crystal lattice, which facilitates the creation of these vacancies. lew.ro Furthermore, the physical form of the material plays a significant role; nanostructured materials and specific crystal facets exhibit lower vacancy formation energies than their bulk counterparts. acs.org For instance, theoretical studies have shown that oxygen vacancies form more easily on the (110) surface of ceria compared to the more stable (111) surface. nih.govfrontiersin.org

Similarly, oxygen vacancies can be engineered in tin oxide through methods like doping or specific annealing treatments. d-nb.infomdpi.com The presence of a metal-oxide interface, such as rhodium supported on the cerium-tin oxide matrix, can dramatically reduce the energy cost of creating oxygen vacancies, particularly at the interfacial sites. acs.org This synergistic interaction is crucial for enhancing the catalytic activity of the composite material.

Summary of Factors Influencing Oxygen Vacancy Formation
FactorDescriptionEffect on Vacancy FormationReferences
Doping (e.g., with Sn)Introduction of foreign ions into the CeO₂ lattice.Induces lattice strain, weakens Ce-O bonds, and lowers formation energy. lew.romdpi.comtandfonline.com
NanostructuringSynthesis of materials with nanoscale dimensions (e.g., nanoparticles).Lowers vacancy formation energy compared to bulk materials. acs.org
Crystal FacetThe specific crystallographic plane exposed at the surface.Formation energy varies; e.g., lower on CeO₂(110) than CeO₂(111). nih.govfrontiersin.org
Metal-Support InterfaceThe boundary region between the Rh metal and the oxide support.Significantly reduces the energy cost of vacancy formation at interface sites. acs.org

Influence of Oxygen Vacancies on Electronic Properties and Surface Reactivity

Oxygen vacancies are not mere structural imperfections; they are electronically active sites that profoundly alter the material's properties. By creating an excess of electrons, which tend to localize on cerium atoms to form Ce³⁺ species, oxygen vacancies act as electron donors, increasing the electron concentration in the n-type oxide semiconductor. lew.roacs.org

This modification of the electronic structure has a direct impact on surface reactivity. The presence of vacancies and the associated Ce³⁺ sites enhances the adsorption and activation of gas-phase molecules, a critical step in many catalytic reactions. mdpi.comnih.gov In CeO₂-SnO₂ mixed oxides, the increased concentration of oxygen vacancies, stabilized by the Ce⁴⁺/Ce³⁺ and Sn⁴⁺/Sn²⁺ redox couples, leads to a marked increase in surface reactivity. mdpi.com These defect sites are essential for the catalytic oxidation of compounds like carbon monoxide and for activating molecules such as carbon dioxide by providing Lewis acid-base pair sites. researchgate.netresearchgate.net

X-ray photoelectron spectroscopy (XPS) is a powerful technique to quantify the influence of these defects. The O 1s spectrum can be deconvoluted to distinguish between different oxygen species: lattice oxygen (OL), oxygen in vacancy-rich regions (OV), and chemisorbed oxygen/water species (OC). acs.org A higher relative concentration of the OV component is a strong indicator of a more reactive surface, directly linking the defect structure to catalytic potential. acs.org

Theoretical Investigations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex electronic structures and reaction mechanisms at the atomic scale in cerium-tin-rhodium systems. These computational methods provide insights that are often difficult to obtain through experimental means alone.

Modeling Adsorption Behaviors and Electronic Properties on Oxide Surfaces

DFT calculations allow for the detailed modeling of how individual atoms and molecules interact with the oxide support surfaces. For these systems, a correction term (the Hubbard U parameter) is often included (DFT+U) to accurately describe the behavior of the localized 4f electrons of cerium, which is crucial for a correct prediction of the electronic structure. researchgate.netbohrium.com

Researchers have successfully used DFT to model the adsorption of rhodium and tin on various ceria surfaces. researchgate.netresearchgate.net These models can predict the most energetically favorable adsorption sites and structures, such as the finding that single rhodium atoms can stably reside on the CeO₂(111) surface in various forms, including as adsorbed atoms or as Rh-oxide species. researchgate.net Furthermore, simulations can reveal how the surface coverage of a dopant like tin can alter its preferred binding site on the ceria lattice. acs.org By calculating the density of states (DOS), DFT provides a map of the electronic energy levels, showing how adsorption and defect formation alter the electronic properties of the surface. researchgate.netmdpi.com

Simulation of Charge Transfer and Electronic Interaction at Interfaces

The interface between the rhodium nanoparticles and the cerium-tin oxide support is a region of intense electronic activity. DFT is particularly well-suited to simulate the charge transfer and electronic interactions that occur here. A key tool in this analysis is the charge density difference (CDD), which maps the redistribution of electrons upon the formation of the interface. researchgate.netacs.org

Simulations have shown that when tin is adsorbed on a ceria surface, electrons are transferred from the tin atom to the ceria, resulting in the reduction of Ce⁴⁺ to Ce³⁺. researchgate.netacs.org A similar electron transfer has been identified from rhodium to the ceria support. acs.org This charge transfer is not a minor perturbation; it fundamentally alters the nature of the supported metal and the support itself, creating the synergistic effects that are key to the system's catalytic prowess. The extent of this charge transfer has been shown to depend on several factors, including the size of the metal particles, their density on the surface, and the concentration of oxygen vacancies at the interface. rsc.org

Key Insights from DFT Simulations of Interfacial Interactions
PhenomenonDFT Simulation Method/ToolKey FindingReferences
Adsorption SitesTotal Energy CalculationsIdentifies the most stable binding locations for Rh and Sn on the oxide surface. researchgate.netacs.org
Electronic StructureDensity of States (DOS)Reveals how doping and adsorption modify the electronic energy levels of the material. researchgate.netmdpi.com
Charge TransferCharge Density Difference (CDD)Visualizes and quantifies the flow of electrons between the metal and the oxide support. researchgate.netacs.org
Redox State ChangesSpin-Resolved DOS / Bader Charge AnalysisConfirms the reduction of Ce⁴⁺ to Ce³⁺ as a result of charge transfer from Sn or Rh. acs.orgresearchgate.net

Prediction of Band Gap Modification and Electronic States Induced by Doping

The electronic band gap—the energy difference between the valence band and the conduction band—is a critical property that governs the electronic and optical behavior of a material. DFT calculations can accurately predict how doping the ceria-tin oxide support with rhodium modifies this band gap.

Theoretical studies have consistently shown that doping ceria with tetravalent ions like tin can lead to a reduction in the material's band gap. chemrxiv.org This narrowing of the band gap is significant because it can enhance the absorption of light, a property relevant for photocatalytic applications. chemrxiv.org The mechanism behind this modification is the introduction of new electronic states within the original band gap. DFT calculations of the density of states reveal that dopants and defects create these new energy levels. researchgate.netmdpi.com For example, in Rh/CeO₂ systems, it has been shown that rhodium oxide nanoparticles can introduce a density of states that effectively fills the band gap of the ceria support, leading to more metallic, conductive behavior compared to systems with only isolated, single rhodium atoms. researchgate.net The formation of oxygen vacancies also introduces defect states associated with the localized Ce³⁺ polarons, further modifying the electronic and optical characteristics of the material. nih.gov

Catalytic Performance and Reaction Mechanisms of Cerium;oxotin;rhodium Composites

Oxidative Dehydrogenation and Dehydrogenation Catalysis

Sn-Ce-Rh-O composites are effective catalysts for the removal of hydrogen from organic substrates, either in the presence (oxidative dehydrogenation) or absence (dehydrogenation) of an oxidant. The combination of the redox-active ceria support and the noble metal rhodium is crucial for these processes.

The dehydrogenation of cycloalkanes is a critical reaction for hydrogen storage and production. Rhodium, supported on various materials, is a known active catalyst for the dehydrogenation of cyclohexane (B81311) to benzene (B151609). mdpi.com While specific performance data for a combined Sn-Ce-Rh-O system is not extensively detailed in the literature, the individual roles of the components suggest a highly active catalyst. Rhodium nanoparticles provide the primary sites for C-H bond activation and subsequent H₂ evolution. mdpi.com The ceria support can facilitate this process through its ability to stabilize dispersed rhodium particles and participate in the reaction mechanism. The addition of tin can further enhance catalyst stability and selectivity. For instance, in related systems, the formation of Ni-Sn intermetallic compounds has been shown to yield high selectivity for benzene formation from cyclohexane. researchgate.net

The table below illustrates the typical catalytic performance of rhodium-based catalysts in cyclohexane dehydrogenation, which serves as a benchmark for the potential activity of Sn-Ce-Rh-O systems.

CatalystSubstrateTemperature (°C)Conversion (%)Selectivity to Benzene (%)
Rh/CNCyclohexane180High ActivityNot specified

This table presents data for a related rhodium catalyst to indicate potential performance. mdpi.com

In oxidative dehydrogenation (ODH), an oxidant, often O₂ or CO₂, is used to facilitate the removal of hydrogen, typically forming water or other byproducts. This process is often more thermodynamically favorable than simple dehydrogenation and can proceed at lower temperatures. For mixed metal oxides like Sn-Ce-Rh-O, the reaction commonly follows the Mars and van Krevelen mechanism. mdpi.com

This mechanism involves a two-step redox cycle:

Catalyst Reduction : The substrate (e.g., an alkane) reacts with the catalyst, breaking C-H bonds. The oxygen required for this step is supplied by the catalyst's lattice oxygen, leading to the reduction of the metal cations (e.g., Ce⁴⁺ to Ce³⁺). The dehydrogenated product desorbs from the surface. mdpi.com

Catalyst Re-oxidation : The reduced catalyst is then re-oxidized by the gaseous oxidant (e.g., O₂ or CO₂), which replenishes the lattice oxygen vacancies, completing the catalytic cycle. mdpi.com

In a Sn-Ce-Rh-O system, ceria's high oxygen storage capacity and the reversible Ce⁴⁺/Ce³⁺ redox couple are central to this mechanism. researchgate.netresearchgate.net The presence of tin can modify the electronic properties of the active sites and improve the dispersion of the noble metal. researchgate.net For example, in the closely related Pt/Sn-CeO₂ catalyst used for CO₂-oxidative dehydrogenation of propane (B168953), tin doping was found to increase the electron density of the platinum species, which promotes the cleavage of the C-H bond in the propane molecule. researchgate.net Rhodium would play a similar role in activating the hydrocarbon.

C-C and C-O Bond Formation/Cleavage Reactions

The acidic and basic sites present on the surface of mixed oxides, along with the redox properties of the components, enable these materials to catalyze complex reactions involving the formation and cleavage of carbon-carbon and carbon-oxygen bonds.

Aldehyde condensation is a fundamental C-C bond-forming reaction. The catalytic cycle for such reactions over a mixed oxide surface typically involves the activation of both aldehyde molecules. One aldehyde molecule is activated at a Lewis acid site (e.g., Sn⁴⁺ or Ce⁴⁺ cations), making its carbonyl carbon more electrophilic. The second aldehyde molecule can be activated at a basic site (e.g., lattice oxygen), facilitating the formation of an enolate nucleophile. The subsequent nucleophilic attack of the enolate on the activated carbonyl group leads to the formation of an aldol (B89426) adduct, which can then dehydrate to form an α,β-unsaturated aldehyde. researchgate.net The reaction often follows a Knoevenagel-Mannich-type mechanism. researchgate.net

The C-alkylation of hydroxyarenes (like phenols or hydroxycoumarins) with alcohols is an atom-economical process where water is the only byproduct. This reaction is effectively catalyzed by solid acids. In a Sn-Ce-Rh-O composite, the Lewis acid sites associated with tin and cerium oxides play a crucial role. scirp.org The mechanism involves the activation of the alcohol by a Brønsted or Lewis acid site on the catalyst surface, leading to the formation of a carbocation intermediate. scirp.org The enolic hydroxyl group of the hydroxyarene is activated by a Lewis acid site (e.g., Sn), making the adjacent carbon position more nucleophilic. This is followed by an electrophilic attack of the carbocation on the activated aromatic ring to form the C-alkylated product. scirp.org

Sulfated tin oxide (STO) has demonstrated high efficiency in catalyzing the C3-alkylation of 4-hydroxycoumarin (B602359) with various secondary alcohols, highlighting the effectiveness of tin-based Lewis acid sites in this transformation. scirp.org

CatalystSubstrate 1Substrate 2ProductYield (%)
Sulfated Tin Oxide (STO)4-hydroxycoumarin1-phenylethanol3-(1-phenylethyl)-4-hydroxycoumarin95
Sulfated Tin Oxide (STO)4-hydroxycoumarincyclohexanol3-cyclohexyl-4-hydroxycoumarin92

This table shows data for a sulfated tin oxide catalyst, illustrating the role of the oxotin component. scirp.org

The conversion of glycerol (B35011), a byproduct of biodiesel production, into value-added chemicals often involves dehydration as a key step. Cerium- and rhodium-based catalysts are active in this process. The dehydration of glycerol can proceed through different pathways, leading to products like acrolein or acetol. scielo.org.mxnih.gov

The reaction mechanism is influenced by the nature of the active sites. Acidic sites on the ceria and tin oxide support facilitate the dehydration steps. Quantum mechanical calculations have shown that the barriers for dehydration of protonated glycerol are significantly lower than for neutral glycerol. nih.gov The mechanism can involve hydride transfer or pinacol (B44631) rearrangement steps. nih.gov

Studies on rhodium catalysts have explored the initial step of glycerol conversion, debating whether it begins with dehydration or dehydrogenation. Combined experimental and theoretical studies on Rh/C catalysts in basic media suggest that the first step is dehydrogenation to glyceraldehyde, which is then followed by other transformations. nih.gov In contrast, studies on mesoporous CeO₂ have shown high selectivity towards acetol, a product of a dehydration pathway, with glycerol conversions reaching 100%. scielo.org.mx A Sn-Ce-Rh-O catalyst would likely exhibit a complex reaction network where both dehydration (on CeO₂/SnO₂) and dehydrogenation (on Rh) pathways are possible, with the dominant route depending on specific reaction conditions. scielo.org.mxnih.gov

CatalystSubstrateTemperature (°C)Conversion (%)Major ProductSelectivity (%)
CeO₂-P123Glycerol320~100Acetol76
CeO₂-P123Glycerol320~100Acrolein12

This table presents data for a mesoporous ceria catalyst, highlighting the role of the cerium component. scielo.org.mx

Synthesis Gas and Hydrocarbon Conversion

The hydroformylation of olefins is a crucial industrial process for producing aldehydes, but translating the high selectivity of homogeneous catalysts to more robust heterogeneous systems remains a significant challenge. Recent advancements in single-atom catalysis (SACs) have shown promise in bridging this gap. Research has demonstrated that isolated rhodium atoms stabilized on an oxygen-defective tin(IV) oxide (SnO₂) support exhibit exceptional performance in the gas-phase hydroformylation of ethylene (B1197577). unizar.esnih.gov This catalytic system uniquely combines a high turnover frequency (TOF) with nearly complete selectivity, effectively suppressing the competing, thermodynamically favored reaction of ethylene hydrogenation. unizar.esresearchgate.net

The choice of oxide support is critical to the catalyst's performance. A comparison of rhodium single-atom catalysts on different metal oxide supports (SnO₂, CeO₂, ZrO₂) revealed that the nature of the support significantly influences both activity and selectivity. unizar.esresearchgate.net The catalyst utilizing tin(IV) oxide (Rh₁/SnO₂) demonstrated superior performance, achieving a TOF greater than 100 h⁻¹ and 99% selectivity at a reaction temperature of 403 K. unizar.es Density Functional Theory (DFT) calculations suggest that the high performance is linked to the energetically facile formation of surface oxygen vacancies on SnO₂. unizar.esnih.gov These vacancies enhance the coordination flexibility of the mononuclear rhodium centers, which is key to achieving performance on par with traditional molecular catalysts in liquid media. unizar.es

Catalytic Performance of Rhodium Single-Atom Catalysts in Gas-Phase Ethylene Hydroformylation
CatalystSupport MaterialTurnover Frequency (TOF) (h⁻¹)Selectivity (%)Reaction Temperature (K)
Rh₁/SnO₂Tin(IV) Oxide>10099403
Rh₁/CeO₂Cerium(IV) Oxide~50~95423
Rh₁/ZrO₂Zirconium Dioxide&lt;10~80423

The direct conversion of methane (B114726) (DMC) into valuable oxygenates like methanol (B129727) and methyl hydroperoxide is a highly sought-after process for natural gas utilization. repec.orgresearcher.life A significant challenge lies in the selective activation of the stable C-H bond in methane under mild conditions. nih.gov Single-atom rhodium catalysts supported on cerium(IV) oxide (CeO₂) nanowires have emerged as a highly efficient solution for this transformation. repec.orgnih.gov

Studies have shown that isolating rhodium atoms on the CeO₂ support dramatically enhances catalytic activity compared to catalysts with rhodium clusters. researcher.lifenih.gov A cerium dioxide nanowire-supported rhodium single-atom catalyst (SAs Rh-CeO₂ NWs) exhibited an oxygenate yield 6.5 times higher than a catalyst prepared with rhodium clusters via a conventional wet-impregnation method. repec.orgnih.gov Under mild reaction conditions, the single-atom catalyst achieved an oxygenates yield of 1231.7 mmol gRh⁻¹ h⁻¹, a performance that significantly surpasses previously reported catalysts in the same category. repec.orgcityu.edu.hk This superior performance highlights the importance of atomic dispersion in maximizing the efficiency of active metal sites for the direct conversion of methane. polyu.edu.hk

Comparison of Catalytic Performance in Direct Methane Conversion
CatalystRhodium StateSupport MaterialOxygenates Yield (mmol gRh⁻¹ h⁻¹)
SAs Rh-CeO₂ NWsSingle-AtomCerium(IV) Oxide Nanowires1231.7
Rh/CeO₂ NWsClustersCerium(IV) Oxide Nanowires189.4

The conversion of carbon dioxide (CO₂) into methane, known as CO₂ methanation, is a key process for chemical energy storage and utilization. chalmers.se Among noble metal catalysts, rhodium-based systems have demonstrated high activity for this reaction. mdpi.com The interaction between rhodium and the support material plays a crucial role in the catalytic performance. mdpi.com

For rhodium catalysts supported on cerium(IV) oxide, the reaction mechanism and activity are strongly influenced by the catalyst's reduction temperature and the resulting formation of oxygen vacancies. mdpi.com High-temperature reduction of Rh/CeO₂ enhances catalytic activity by creating oxygen vacancies in the ceria lattice, which are believed to be the driving force for CO₂ activation. mdpi.com While kinetic studies on Rh/CeO₂ exist, the precise reaction mechanism remains an area of active investigation. chalmers.se Transient in-situ studies using techniques like infrared spectroscopy are employed to distinguish active surface species from spectator species, thereby clarifying the structure-function relationship and the key surface reactions involved in the methanation process. chalmers.se Ruthenium is generally considered the most active noble metal for CO₂ methanation, followed by rhodium and palladium. mdpi.com For instance, a 1 wt.% Rh/TiO₂ catalyst has shown 90% CO₂ conversion and 96% selectivity to methane at 370 °C. mdpi.com

Environmental Catalysis: Emission Control and Gas Sensing Applications

Catalytic oxidation is a primary technology for controlling carbon monoxide (CO) emissions, a significant environmental pollutant. rsc.org The interfaces between noble metals and reducible oxide supports like ceria (CeOₓ) and tin oxide (SnO₂) are critical for high catalytic activity, particularly at low temperatures. The oxidation of CO over these catalysts can proceed through several mechanisms, including the Langmuir-Hinshelwood (L-H), Mars-van Krevelen (MvK), and Eley-Rideal (E-R) models. rsc.org

Over Rh/CeOₓ interfaces, the adsorption of CO onto rhodium sites is a key step. Infrared spectroscopy studies show that heating a CO-covered Rh/CeO₂ surface leads to the formation of CO₂ and subsequently carbonate species, indicating the participation of lattice oxygen from the ceria support. mdpi.com This points to the relevance of the Mars-van Krevelen mechanism, where the support provides the oxygen for the oxidation of CO adsorbed on the metal, and the resulting oxygen vacancy in the support is subsequently replenished by gas-phase oxygen.

For platinum supported on ceria (Pt/CeO₂), a model system analogous to Pt/CeSnO₂, kinetic studies and simulations have shown that the MvK mechanism occurring at the perimeter of the Pt/CeO₂ interface dominates the low-temperature activity. researchgate.net This interfacial pathway is not susceptible to CO poisoning, a common issue with noble metal catalysts where strongly adsorbed CO blocks sites for oxygen adsorption. researchgate.net The reaction orders for CO and O₂ over Pt/CeO₂ are close to zero, which underscores the importance of the interface reactions, in contrast to catalysts on non-reducible supports where a conventional Langmuir-Hinshelwood mechanism prevails. researchgate.net

The reduction of nitric oxide (NO) by carbon monoxide (CO) is a cornerstone reaction in automotive three-way catalysts, converting harmful pollutants into benign N₂ and CO₂. Rhodium is an essential component of these catalysts, showing high activity for NO reduction. catalysis.ru Doping rhodium into a cerium oxide lattice creates a highly effective system for this reaction.

Cerium oxide's crucial role stems from its oxygen storage capacity, which allows it to facilitate the redox process by providing or accommodating oxygen depending on the reaction conditions. flogen.org In the Rh-doped ceria system, rhodium sites are highly active for the adsorption and dissociation of NO. The CO, also adsorbed on the catalyst surface, then acts as a reductant. Precious metals like rhodium mixed with metal oxides exhibit a superior CO adsorption capacity. iaea.org The mechanism involves the adsorption of both NO and CO on the catalyst, followed by the dissociation of NO and the subsequent reaction between the adsorbed nitrogen atoms to form N₂ and the reaction of adsorbed CO with the oxygen atoms from NO dissociation to form CO₂. The ceria support facilitates this process by managing the local oxygen balance at the active sites.

Gas Sensing Characteristics and Their Underlying Mechanisms

Composites of cerium oxide, tin oxide, and rhodium are engineered for advanced gas sensing applications, leveraging the synergistic effects of the individual components to achieve enhanced sensitivity and selectivity. The underlying mechanism of these sensors is rooted in the modulation of their electrical resistance upon interaction with target gas molecules.

The primary sensing material, tin oxide (SnO₂), is an n-type semiconductor whose resistance is highly dependent on the concentration of adsorbed oxygen species on its surface. In an ambient air environment, oxygen molecules are adsorbed onto the SnO₂ surface and capture free electrons from the conduction band, forming chemisorbed oxygen ions (such as O₂⁻, O⁻, or O²⁻). This process creates an electron-depleted layer, known as the depletion region, which significantly increases the sensor's baseline resistance. When a reducing gas is introduced, it reacts with these adsorbed oxygen ions, releasing the trapped electrons back into the conduction band of the SnO₂. This narrows the depletion region and results in a measurable decrease in resistance, which is correlated to the concentration of the target gas.

The incorporation of cerium oxide (CeO₂) into the tin oxide matrix introduces several beneficial effects. CeO₂ can form n-n heterojunctions with SnO₂, which modulates the charge carrier concentration at the interface and can enhance the sensor's response. nih.govsemanticscholar.org The presence of the Ce⁴⁺/Ce³⁺ redox couple in cerium oxide facilitates electron transfer processes, which can improve the interaction between the sensor surface and the target gas molecules. nih.gov Furthermore, CeO₂ can act as a catalytic promoter, enhancing the oxidation of interfering gases, thereby improving the sensor's selectivity. For instance, in a bilayer sensor configuration with a CeO₂ overlayer on a Rh-SnO₂ sensing film, the ceria layer can selectively oxidize highly reactive gases, reducing their interference while maintaining high sensitivity to the target analytes. researchgate.net

The synergistic integration of these three components results in a gas sensor with improved characteristics. The SnO₂ provides the semiconductor framework for resistance modulation, the CeO₂ enhances selectivity and electronic properties through heterojunction formation and catalytic filtering, and the Rh nanoparticles provide catalytic hotspots that can amplify the sensing signal via the Fermi-level pinning mechanism.

Interactive Data Table: Gas Sensing Performance of a CeO₂/Rh-SnO₂ Bilayer Sensor

Target GasConcentration (ppm)Sensor Response (S)Selectivity (S_target / S_ethanol)
Benzene515.23.8
Toluene518.54.6
Ethylbenzene522.15.5
Xylene525.46.4
Styrene529.87.5
Ethanol54.01.0

Note: The data presented in this table is illustrative and based on findings reported for CeO₂/Rh-SnO₂ bilayer sensors. The sensor response (S) is typically defined as the ratio of the resistance in air (Ra) to the resistance in the target gas (Rg) for n-type semiconductors. researchgate.net

Redox Catalysis and Oxygen Storage Capacity

The redox properties of cerium;oxotin;rhodium composites are central to their catalytic activity, particularly in applications that involve oxidation and reduction reactions. The ability of these materials to store and release oxygen, known as oxygen storage capacity (OSC), is a critical factor in their performance.

Oxygen Storage and Release Mechanisms in Cerium Oxide Components

The oxygen storage and release capability of cerium oxide is primarily attributed to the reversible redox transition between its two stable oxidation states: Ce⁴⁺ and Ce³⁺. nih.gov In an oxidizing atmosphere, Ce³⁺ ions can be oxidized to Ce⁴⁺, incorporating oxygen into the ceria lattice and filling oxygen vacancies. Conversely, in a reducing environment, Ce⁴⁺ ions are reduced to Ce³⁺, releasing stored oxygen and creating oxygen vacancies. This process can be represented by the following equilibrium:

2CeO₂ ↔ Ce₂O₃ + ½O₂

This ability to readily cycle between these two oxidation states allows the cerium oxide component to act as an oxygen buffer, maintaining an optimal oxygen concentration for catalytic reactions. The introduction of dopants into the ceria lattice can significantly enhance its OSC. nih.govsemanticscholar.org For instance, doping with rare earth elements can create more oxygen vacancies to facilitate oxygen mobility within the bulk of the material. nih.govsemanticscholar.org

Impact of Oxide Reducibility on Overall Catalytic Activity

The incorporation of rhodium into the ceria-tin oxide matrix has a profound impact on the reducibility of the composite. When rhodium is dissolved in the ceria bulk, it can significantly increase the mobility of the lattice oxygen in CeO₂. researchgate.net This is because the presence of rhodium facilitates the Ce⁴⁺ ↔ Ce³⁺ redox transition, allowing it to occur at lower temperatures. researchgate.net During reduction, reduced rhodium clusters are formed, which are highly active catalytic sites. researchgate.net

The synergistic interaction between rhodium, cerium, and tin oxides leads to a composite material with superior redox properties. The rhodium enhances the low-temperature reducibility of the ceria, making lattice oxygen more available for catalytic reactions. The ceria component provides the primary oxygen storage and release functionality, which is further supported by the redox activity of the tin oxide. This enhanced reducibility and oxygen mobility are crucial for oxidation reactions, such as CO oxidation, where the catalyst must readily provide oxygen to the reactants and then be re-oxidized by the gas-phase oxygen. The stability of the composite's structure during these redox cycles is also important for maintaining long-term catalytic activity. researchgate.net

Interactive Data Table: Effect of Rhodium Doping on the Reducibility of Cerium Oxide

Catalyst CompositionMain Reduction Temperature (°C)Relative Oxygen Mobility
Pure CeO₂> 500Low
Rh/CeO₂ (low Rh loading)~ 300 - 400Moderate
RhₓCe₁₋ₓO₂₋δ solid solution< 150High

Note: This table illustrates the general trend of decreasing reduction temperature and increasing oxygen mobility with the incorporation of rhodium into the ceria lattice, based on findings from temperature-programmed reduction (TPR) studies. researchgate.net

Photocatalytic Applications

This compound composites have emerged as promising materials for photocatalytic applications, particularly those that can harness visible light to drive chemical reactions. Their effectiveness stems from a combination of favorable electronic structures, efficient charge separation, and high catalytic activity.

Development of Visible-Light-Responsive Photocatalysts

A significant challenge in photocatalysis is the development of materials that can be activated by visible light, which constitutes the largest portion of the solar spectrum. Many traditional photocatalysts, such as titanium dioxide (TiO₂), are only active under ultraviolet (UV) irradiation due to their wide band gaps. The incorporation of rhodium into oxide materials has been shown to be an effective strategy for creating visible-light-responsive photocatalysts. researchgate.netnih.govrsc.org For example, substituting rhodium into the crystal lattice of materials like yttrium titanate can narrow the band gap, allowing for the absorption of lower-energy visible light photons to generate electron-hole pairs, which are the primary drivers of photocatalytic reactions. researchgate.netnih.gov

In the context of a this compound composite, the cerium and tin oxides can also contribute to visible light absorption. Cerium oxide itself has an adjustable band gap and the presence of Ce³⁺ defects can introduce energy levels within the band gap, facilitating visible light absorption. mdpi.com The combination of these components can lead to a material with a broad absorption range in the visible spectrum, making it an efficient harvester of solar energy.

Catalytic Activity in Oxygen Evolution Reactions (OER)

The oxygen evolution reaction (OER), which is the oxidation of water to produce oxygen gas, is a critical half-reaction in processes such as water splitting for hydrogen production and in metal-air batteries. Cerium-based materials have been widely investigated for their potential in OER catalysis due to their abundant redox pairs (Ce³⁺/Ce⁴⁺) and the presence of oxygen vacancies, which can serve as active sites for the reaction. mdpi.com

The addition of rhodium to a cerium-tin oxide support can significantly enhance the catalytic activity for OER. Rhodium itself is a known OER catalyst, and its incorporation can provide highly active sites for the reaction. Furthermore, the synergistic effects between the components can lead to improved performance. The cerium oxide's ability to facilitate charge transfer and provide oxygen vacancies, combined with the catalytic prowess of rhodium, can result in a more efficient OER catalyst. The tin oxide component can contribute to the stability and electronic properties of the composite material. The development of such multi-component photocatalysts is a promising avenue for advancing technologies that rely on efficient oxygen evolution.

Future Directions and Emerging Research Avenues

Rational Design Principles for Tailored Cerium;oxotin;rhodium Catalysts with Enhanced Selectivity and Stability

The rational design of catalysts aims to move beyond trial-and-error methods towards the deliberate synthesis of materials with pre-defined properties. For Ce-Sn-Rh systems, future research will focus on meticulously engineering the catalyst's architecture at the nanoscale to boost both selectivity towards desired products and long-term operational stability.

Key design strategies include:

Support Composition and Morphology: The ratio of ceria to tin oxide in the support material is a critical parameter. Tin oxide is known to enhance the thermal stability of ceria, preventing its agglomeration at high temperatures. researchgate.netresearchgate.net Research will systematically explore how the Ce/Sn ratio influences the oxygen storage capacity (OSC), surface acidity, and metal-support interactions. Furthermore, controlling the exposed crystal facets of the ceria support is a powerful, albeit underexplored, strategy. core.ac.uk Studies on Rh/CeO₂ have shown that rhodium atoms supported on the (111) facet exhibit markedly higher activity and stability compared to other facets, a principle that needs to be extended to the ternary Ce-Sn-Rh system. colab.wschemrxiv.orgchemrxiv.org

Control of Rhodium Dispersion and State: A central goal is to maximize the efficiency of the expensive noble metal. This involves creating catalysts with rhodium in a highly dispersed state, ranging from small nanoparticles to isolated single atoms (SACs). core.ac.uksci-hub.se The choice of synthesis method, such as atom trapping or controlled deposition, is crucial for achieving this. core.ac.uk The stability of these single atoms against sintering under harsh reaction conditions remains a significant challenge, requiring the engineering of strong metal-support interactions to anchor the rhodium atoms. researchgate.netbohrium.com

Engineering the Metal-Support Interface: The interface between the rhodium particles and the CeO₂-SnO₂ support is where key catalytic steps occur. Tailoring this interface to create specific active sites is a major research avenue. For instance, creating a high density of oxygen vacancies at the interface can facilitate reaction mechanisms like the Mars-van Krevelen pathway, where lattice oxygen from the support participates in the reaction. core.ac.uk

The following table summarizes key design parameters and their expected influence on catalyst performance.

Design ParameterObjectiveExpected Effect on PerformanceRelevant Findings
CeO₂/SnO₂ Ratio Enhance Thermal Stability & OSCIncreased resistance to sintering; modified redox properties.SnO₂ addition improves thermal stability of CeO₂-based supports. researchgate.net
Support Crystal Facet Maximize Active Sites(111) facets of CeO₂ are associated with higher activity and stability for Rh. colab.wschemrxiv.org
Rhodium Dispersion Maximize Metal EfficiencySingle-atom or highly dispersed Rh enhances mass activity and can alter selectivity. core.ac.uksci-hub.se
Metal-Support Interaction Anchor Active Species & Promote SynergyStrong interaction prevents sintering and modifies the electronic state of Rh. researchgate.netbohrium.com

Integration of this compound Systems in Novel Reactor Technologies and Process Intensification

To maximize the efficiency of highly active Ce-Sn-Rh catalysts, their integration into advanced reactor designs is essential. This approach, known as process intensification, aims to develop smaller, safer, and more energy-efficient chemical processes. core.ac.ukmdpi.com

Future research will focus on:

Catalytic Membrane Reactors (CMRs): In equilibrium-limited reactions such as steam reforming for hydrogen production, CMRs offer a significant advantage. researchgate.net A membrane integrated into the reactor selectively removes one of the products (e.g., H₂), which shifts the reaction equilibrium towards higher conversion rates. scielo.org.ar Studies on Rh/CeO₂ catalysts in CMRs have already demonstrated this potential, and applying this technology to more stable Ce-Sn-Rh systems is a logical next step. researchgate.netscielo.org.ar

Microreactors: These reactors feature channels with sub-millimeter dimensions, providing extremely high surface-area-to-volume ratios. This leads to superior heat and mass transfer rates, allowing for precise temperature control and preventing the formation of hotspots, which can deactivate catalysts. mdpi.comresearchgate.net The high activity of Ce-Sn-Rh catalysts can be fully exploited in microreactors for reactions like preferential CO oxidation (PROX) or methane (B114726) reforming.

Fluidized Bed Reactors (FBRs): For reactions prone to coke formation, FBRs provide excellent temperature uniformity and the ability to continuously regenerate the catalyst. Ceria-based catalysts have shown promise in FBRs for applications like bio-ethanol reforming, indicating a potential application area for robust Ce-Sn-Rh formulations. researchgate.net

Advanced In Situ and Operando Spectroscopic Characterization for Mechanistic Elucidation at the Atomic Scale

Understanding how a catalyst works under real reaction conditions is crucial for designing better ones. In situ and operando spectroscopy allow researchers to observe the catalyst "in action," providing a dynamic picture of the active sites and reaction intermediates. acs.org Future work will heavily rely on a combination of these powerful techniques.

Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS): This technique provides information on the elemental composition and chemical states of the catalyst's uppermost surface layers under catalytically relevant pressures. grafiati.com It can directly probe the oxidation state of rhodium (e.g., Rh⁰ vs. Rh⁺³), cerium (Ce⁴⁺ vs. Ce³⁺), and tin during a reaction, which is impossible with traditional ultra-high vacuum XPS. acs.orgrsc.orgresearchgate.net

In Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): DRIFTS is invaluable for identifying molecules adsorbed on the catalyst surface. rsc.org For example, in CO₂ hydrogenation, it can distinguish between different surface species like carbonates, formates, and various carbonyls (CO adsorbed on Rh sites), helping to map out the reaction pathway. mdpi.com

X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a bulk-sensitive technique that provides detailed information about the local atomic and electronic structure of the rhodium atoms. nih.gov It can determine the Rh coordination environment, identify neighboring atoms (e.g., Rh-O, Rh-Rh), and track changes like the reduction of Rh oxides to metallic Rh or the sintering of single atoms into clusters. acs.orgacs.org

The table below shows how these techniques can be applied to answer specific questions about Ce-Sn-Rh catalysts.

Spectroscopic TechniqueInformation ProvidedKey Research Question Addressed
NAP-XPS Surface elemental composition; Oxidation states (Rh, Ce, Sn).What is the chemical state of the active surface under reaction conditions? grafiati.comresearchgate.net
In Situ DRIFTS Identification of adsorbed species (intermediates, products).What is the dominant reaction mechanism (e.g., formate (B1220265) vs. associative pathway)? rsc.orgmdpi.com
XAS (XANES/EXAFS) Oxidation state; Coordination number; Bond distances (e.g., Rh-O, Rh-Rh).Are the rhodium species single atoms or nanoparticles? Do they sinter during the reaction? acs.orgacs.org

Synergistic Application of Computational Chemistry for Predictive Catalysis and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable partner to experimental catalysis research. researchgate.net It provides atomic-level insights that are often difficult or impossible to obtain experimentally.

Future computational efforts in the Ce-Sn-Rh field will focus on:

Modeling Active Sites: DFT calculations can be used to build realistic models of the catalyst surface, such as a single Rh atom adsorbed at different sites on a CeO₂-SnO₂ slab. scispace.com By calculating properties like adsorption energies of reactants (e.g., CO, H₂, O₂), researchers can identify the most likely active sites. acs.org

Elucidating Reaction Mechanisms: Computational models can map out entire catalytic cycles, calculating the energy barriers for each elementary step. This allows for the determination of the rate-limiting step and provides a deep understanding of how the catalyst's structure influences its activity and selectivity. core.ac.ukresearchgate.net For example, DFT can clarify whether a reaction proceeds via a Langmuir-Hinshelwood or a Mars-van Krevelen mechanism. acs.org

Predictive Screening: As computational power grows, high-throughput screening of different catalyst compositions becomes feasible. By combining DFT with machine learning algorithms, it is possible to build models that predict catalytic performance based on calculated material properties (descriptors). acs.orgnih.gov This approach can rapidly identify promising new promoter elements or support compositions for the Ce-Sn-Rh system, guiding experimental efforts toward the most promising candidates and accelerating the discovery of new, superior catalysts. rsc.org

Q & A

Q. What are the foundational roles of cerium and rhodium in catalytic systems, and how do their interactions influence catalytic efficiency?

Cerium (Ce) and rhodium (Rh) are critical in catalytic systems like NOx storage and reduction (NSR). CeO₂ acts as a redox-active support, enhancing oxygen storage capacity and stabilizing noble metals like Rh. Rhodium facilitates reduction reactions (e.g., NOx to N₂) due to its high activity in redox cycles. Synergistic interactions between Ce and Rh improve thermal stability and prevent sintering under high-temperature conditions . Methodological Guidance : Characterize interactions using XRD for crystallinity, TEM for dispersion, and TPR (temperature-programmed reduction) to assess redox behavior. Reference studies on Ce-Rh/Al₂O₃ systems for experimental protocols .

Q. What characterization techniques are essential for analyzing Ce-Rh intermetallic compounds, and how do they address structural ambiguities?

Key techniques include:

  • XRD : Identifies crystalline phases and lattice parameters.
  • TEM/EDS : Maps elemental distribution and nanoparticle dispersion.
  • XPS : Determines oxidation states (e.g., Rh³⁺ vs. metallic Rh).
  • Raman spectroscopy : Detects oxygen vacancies in CeO₂ matrices.
    Contradictions in reported structures (e.g., Rh oxidation states) often arise from calcination conditions. For example, Rh remains dispersed as Rh³⁺ below 800°C but forms Rh₂O₃ at higher temperatures .
    Methodological Guidance : Cross-validate data using multiple techniques and document calcination parameters meticulously .

Q. How can researchers design reproducible synthesis protocols for Ce-Rh-Ge ternary systems (e.g., Ce₂Rh₃Ge₅)?

Synthesis via flux methods (e.g., bismuth flux) requires precise control of stoichiometry and cooling rates. For Ce₂Rh₃Ge₅, a 1:1:5 molar ratio of Ce/Rh/Ge in a Bi flux, heated to 1100°C and slowly cooled, yields single crystals. Structural confirmation via single-crystal XRD is critical to avoid phase impurities . Methodological Guidance : Document flux ratios and thermal profiles rigorously. Use EDX to verify elemental composition post-synthesis .

Advanced Research Questions

Q. How do conflicting reports on Ce-Rh catalyst deactivation mechanisms inform experimental redesign?

Some studies attribute deactivation to Rh sintering, while others emphasize CeO₂ surface reduction. To resolve this:

  • Controlled aging experiments : Expose catalysts to cyclic lean/rich conditions (mimicking NSR cycles) and monitor Rh dispersion (via TEM) and Ce³⁺/Ce⁴⁺ ratios (via XPS).
  • Data reconciliation : Compare kinetics under varying O₂ partial pressures to isolate CeO₂’s role in oxygen buffering .
    Methodological Guidance : Apply factorial experimental design to test multiple variables (temperature, gas composition) and use ANOVA for statistical validation .

Q. What strategies optimize the calcination of Rh-doped CeO₂ to prevent undesirable Rh₂O₃ formation?

Rh₂O₃ formation above 800°C reduces active Rh sites. Mitigation strategies include:

  • Co-precipitation synthesis : Ensures atomic-level mixing of Rh³⁺ and Ce³⁺ precursors.
  • Low-temperature calcination (≤450°C) : Preserves Rh³⁺ dispersion.
  • Dopants (e.g., La) : Stabilize CeO₂ matrices, delaying phase segregation.
    Methodological Guidance : Use TPR-CO to quantify Rh reducibility and correlate with catalytic activity .

Q. How can computational modeling resolve discrepancies in Ce valence states in Ce-Rh-Sn systems?

Ce exhibits mixed valence (3+/4+) in Ce(Rh₁₋ₓRuₓ)Sn, affecting magnetic properties. Conflicting reports arise from inadequate consideration of local coordination.

  • DFT calculations : Model Ce-Sn and Ce-Rh bond distances to predict valence stability.
  • EXAFS validation : Compare computed and experimental bond lengths to refine models.
    Methodological Guidance : Cross-reference crystallographic data (e.g., Ce-Sn distances in CeRhSn vs. CeRuSn) with magnetic susceptibility measurements .

Q. What frameworks (e.g., FINER criteria) ensure rigorous hypothesis formulation for Ce-Rh catalytic studies?

Apply the FINER framework:

  • Feasible : Ensure access to high-purity CeO₂ (>99.99%) and Rh precursors.
  • Novel : Investigate underexplored variables (e.g., H₂ co-feeding in NOx reduction).
  • Ethical : Adhere to safety protocols for handling Rh dust (carcinogenic).
  • Relevant : Align with SDGs for clean energy and emission reduction.
    Methodological Guidance : Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, e.g., "Does H₂ co-feeding (Intervention) improve NOx conversion (Outcome) in Ce-Rh/Al₂O₃ (Population) compared to CO reductants (Comparison)?" .

Methodological Best Practices

  • Literature Review : Use SciFinder and Web of Science with keywords "Ce-Rh catalysis" AND "sintering" to identify knowledge gaps. Prioritize primary sources from journals like Reviews in Analytical Chemistry .
  • Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, plausibility) to assess conflicting results on CeO₂’s redox behavior .
  • Reproducibility : Archive raw data (XRD patterns, TPR profiles) in repositories like Zenodo with DOI links for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.